![molecular formula C10H9ClN4OS B2654596 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-54-2](/img/structure/B2654596.png)
2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide
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Overview
Description
The compound “2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound also contains a chlorophenyl group and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring substituted with a chlorine atom, and a carbohydrazide group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The amino group might be able to act as a nucleophile in certain reactions, and the carbohydrazide group could potentially be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties that might be expected based on its structure include a relatively high melting point due to the presence of the aromatic rings and potential for hydrogen bonding, and good solubility in polar organic solvents due to the presence of polar functional groups .Scientific Research Applications
- Researchers have explored the antiviral potential of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. Studies have investigated its efficacy against specific viruses, such as influenza and herpes simplex virus (HSV). The compound’s mechanism of action involves inhibiting viral replication or entry into host cells .
- Preliminary studies suggest that this compound exhibits promising anticancer activity. It may interfere with cancer cell growth, induce apoptosis (programmed cell death), or inhibit specific signaling pathways. Researchers are investigating its potential as a novel chemotherapeutic agent .
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole has been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Some studies have explored the compound’s neuroprotective effects. It may help prevent neuronal damage, making it relevant for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- Chemists utilize 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as a building block in organic synthesis. Its unique structure allows for the creation of diverse derivatives with modified properties. Medicinal chemists explore these derivatives to design new drug candidates .
- Researchers have investigated the incorporation of this compound into materials for various applications. For instance, it can be used as a ligand in coordination complexes or as a component in sensors for detecting specific analytes .
Antiviral Activity
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Applications
Organic Synthesis and Medicinal Chemistry
Material Science and Sensors
Future Directions
properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVZIWQCPTUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide |
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